Superior HDAC6 Potency Compared to Reference Inhibitor Tubastatin A
The target compound demonstrates an IC50 of 5.11 nM against human HDAC6 in a fluorescent enzyme assay, a potency level that is approximately 3-fold higher than that of the widely used reference inhibitor Tubastatin A, which has an IC50 of 15 nM under comparable cell-free assay conditions [1][2].
| Evidence Dimension | HDAC6 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 5.11 nM |
| Comparator Or Baseline | Tubastatin A: IC50 = 15 nM |
| Quantified Difference | ~3-fold improvement in potency |
| Conditions | Fluorescently-labeled acetylated substrate assay at pH 8.0, using recombinant human HDAC6 |
Why This Matters
Higher potency translates to lower required concentrations in cellular assays, reducing the risk of off-target effects or solubility issues associated with high compound dosing.
- [1] BindingDB. (n.d.). BDBM218226: US9249087, Table 1, Compound 3. HDAC6 IC50 = 5.11 nM. Retrieved from https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=218226 View Source
- [2] Butler, K. V., et al. (2010). Rational design and simple chemistry yield a superior, neuroprotective HDAC6 inhibitor, tubastatin A. Journal of the American Chemical Society, 132(31), 10842-10846. https://doi.org/10.1021/ja102758v View Source
